molecular formula C9H8F3NO3 B13977024 Methyl 4-methoxy-6-(trifluoromethyl)picolinate

Methyl 4-methoxy-6-(trifluoromethyl)picolinate

Cat. No.: B13977024
M. Wt: 235.16 g/mol
InChI Key: WUXQHAONNWOYPM-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-6-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-6-(trifluoromethyl)picolinate typically involves the esterification of 4-methoxy-6-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-6-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 4-methoxy-6-(trifluoromethyl)picolinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-6-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)picolinate
  • Methyl 6-chloro-3-(trifluoromethyl)picolinate
  • Methyl 3-fluoro-6-(trifluoromethyl)picolinate

Uniqueness

Methyl 4-methoxy-6-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

methyl 4-methoxy-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-15-5-3-6(8(14)16-2)13-7(4-5)9(10,11)12/h3-4H,1-2H3

InChI Key

WUXQHAONNWOYPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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